molecular formula C15H13BrN2O3S B512865 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole CAS No. 380571-02-8

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole

Cat. No.: B512865
CAS No.: 380571-02-8
M. Wt: 381.2g/mol
InChI Key: JASMCUDYULGDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzimidazole derivatives, while oxidation of the ethoxy group can produce aldehydes or carboxylic acids .

Scientific Research Applications

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to tubulin, a protein involved in cell division, thereby inhibiting the polymerization of microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making these compounds effective as anticancer agents .

Comparison with Similar Compounds

1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3S/c1-2-21-14-8-7-11(16)9-15(14)22(19,20)18-10-17-12-5-3-4-6-13(12)18/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASMCUDYULGDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.